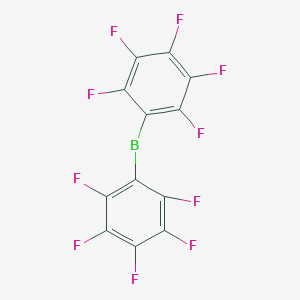

Bis(pentafluorophenyl)borane

Description

Properties

CAS No. |

165612-94-2 |

|---|---|

Molecular Formula |

C12BF10 |

Molecular Weight |

344.92 g/mol |

InChI |

InChI=1S/C12BF10/c14-3-1(4(15)8(19)11(22)7(3)18)13-2-5(16)9(20)12(23)10(21)6(2)17 |

InChI Key |

RMVKLSURSIYQTI-UHFFFAOYSA-N |

SMILES |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

Canonical SMILES |

[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |

Synonyms |

BIS(PENTAFLUOROPHENYL)BORANE |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(pentafluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of bis(pentafluorophenyl)borane, a highly electrophilic and versatile reagent in modern chemistry.

Introduction

This compound, with the chemical formula HB(C₆F₅)₂, is a powerful Lewis acid and a key reagent in a variety of chemical transformations.[1] Its high reactivity stems from the electron-withdrawing nature of the two pentafluorophenyl groups, which enhances the electrophilicity of the boron center. This reagent is particularly noted for its rapid hydroboration reactions with alkenes and alkynes.[2][3] In the solid state, it exists as a dimer with bridging hydrides, while in solution, it is in equilibrium with its monomeric form.[2] This guide details its synthesis via two primary routes and provides a summary of its key characterization data.

Synthesis of this compound

There are two reliable and efficient methods for the synthesis of this compound on a multi-gram scale.[2][3]

Route 1: From Tris(pentafluorophenyl)borane (B72294)

This one-step method involves the reaction of commercially available tris(pentafluorophenyl)borane (B(C₆F₅)₃) with triethylsilane (Et₃SiH).[2][3]

Reaction Scheme:

B(C₆F₅)₃ + Et₃SiH → HB(C₆F₅)₂ + Et₃Si(C₆F₅)

Experimental Protocol:

A detailed experimental protocol for this route is provided below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Triethylsilane (Et₃SiH)

-

Anhydrous benzene (B151609) or toluene (B28343)

-

Anhydrous pentane (B18724) or hexanes for washing

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, a 1:1 molar mixture of tris(pentafluorophenyl)borane and triethylsilane is prepared in anhydrous benzene.

-

The reaction mixture is heated to 60 °C and stirred for 3 days.[2][3]

-

Upon cooling the reaction mixture to room temperature, this compound precipitates out of the solution as a white solid.

-

The solid product is isolated by filtration under an inert atmosphere.

-

The collected solid is washed with cold toluene and pentanes to remove the soluble byproduct, Et₃Si(C₆F₅).[4]

-

The product is dried under vacuum to yield pure this compound. An overall yield of 69% can be expected.[2][3]

-

Route 2: Three-Step Synthesis from Boron Trichloride (B1173362)

This method involves the synthesis of the key intermediate, chlorothis compound (B3050591) (ClB(C₆F₅)₂), followed by its reduction to this compound.[2][3]

Reaction Scheme:

-

Me₂Sn(C₆F₅)₂ + BCl₃ → ClB(C₆F₅)₂ + Me₂SnCl₂

-

ClB(C₆F₅)₂ + Me₂SiCl(H) → HB(C₆F₅)₂ + Me₂SiCl₂

Experimental Protocol:

A detailed experimental protocol for this three-step synthesis is outlined below. All manipulations should be performed under an inert atmosphere.

-

Step 1: Synthesis of Chlorothis compound

-

Materials:

-

Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)

-

Boron trichloride (BCl₃) (typically a 1.0 M solution in heptane)

-

Anhydrous heptane (B126788) or hexanes

-

-

Procedure:

-

In a Schlenk flask, dissolve dimethylbis(pentafluorophenyl)tin in anhydrous heptane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of a 1.0 M solution of boron trichloride in heptane to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The byproduct, dimethyltin (B1205294) dichloride, will precipitate out of the solution. Remove it by filtration under an inert atmosphere.

-

The filtrate contains the desired product, chlorothis compound, which can be isolated by removing the solvent under vacuum.

-

-

-

Step 2: Reduction to this compound

-

Materials:

-

Chlorothis compound (from Step 1)

-

Chlorodimethylsilane (Me₂SiCl(H))

-

-

Procedure:

-

Dissolve the crude chlorothis compound in chlorodimethylsilane.

-

Stir the solution for 30 minutes at room temperature.

-

This compound will precipitate as a white solid.

-

Isolate the product by filtration under an inert atmosphere.

-

Wash the solid with anhydrous pentane or hexanes and dry under vacuum.

-

This route typically provides an overall yield of 62%.[2][3]

-

-

Purification

This compound is a white, microcrystalline solid that is stable indefinitely under an inert atmosphere.[2] Purification is typically achieved by precipitation from the reaction mixture, followed by washing with a non-polar solvent like pentane or hexanes to remove soluble impurities.[4] For highly pure material, recrystallization from a minimal amount of hot toluene or benzene can be performed.

Characterization Data

The following tables summarize the key characterization data for this compound.

Physical and Spectroscopic Properties

| Property | Value |

| Appearance | White, microcrystalline solid |

| Molecular Formula | C₁₂HBF₁₀ |

| Molecular Weight | 344.92 g/mol [5] |

| Structure | Dimeric in the solid state, monomer-dimer equilibrium in solution[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the characterization of this compound, particularly for observing the monomer-dimer equilibrium in solution.

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹¹B | C₆D₆ | 60 (minor species, monomer), 18 (major species, dimer)[2] |

| ¹⁹F | C₆D₆ | Dimer (major component): Δδm,p = 12.7. Monomer (minor component): Δδm,p = 18.3. Absolute shifts: ortho -131.5 to -133.5, para -153.1, meta -161.6.[2][6] |

| ¹H | Data not explicitly available in the searched literature. A broad signal for the B-H proton is expected. | |

| ¹³C | Data not explicitly available in the searched literature. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the dimeric structure of this compound in the solid state.

| Wavenumber (cm⁻¹) | Assignment |

| 1550 | Strong absorption, characteristic of a bridging B-(µ-H)₂-B moiety[2] |

| Other Peaks | A detailed list of other IR peaks is not readily available in the searched literature. |

Mass Spectrometry

Specific mass spectrometry data (m/z values) for this compound is not explicitly detailed in the readily available literature. However, the exact mass of the monomer is 344.9933368 Da.[5]

Visualized Workflows and Relationships

Synthetic Workflow

The following diagram illustrates the two primary synthetic routes to this compound.

References

- 1. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. This compound | C12BF10 | CID 11727684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(pentafluorophenyl)borane: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, is a highly electrophilic borane (B79455) that has emerged as a versatile reagent in organic synthesis and catalysis. Its high Lewis acidity, stemming from the electron-withdrawing nature of the two pentafluorophenyl groups, coupled with the presence of a reactive B-H bond, underpins its diverse reactivity. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its applications in hydroboration and frustrated Lewis pair (FLP) chemistry. Detailed experimental protocols and tabulated quantitative data are provided to facilitate its practical application in a research setting.

Properties of this compound

This compound is a white, microcrystalline solid that is stable indefinitely under an inert atmosphere.[1] It is sensitive to protic agents, reacting rapidly to eliminate hydrogen.[1] While sparingly soluble in aromatic solvents like benzene (B151609) and toluene (B28343), it reacts with donor solvents such as tetrahydrofuran (B95107) (THF).[1][2]

Physical and Spectroscopic Properties

In the solid state, this compound exists as a dimer, [HB(C₆F₅)₂]₂, with two bridging hydrides, as confirmed by X-ray crystallography and infrared spectroscopy.[1][2] The IR spectrum shows a characteristic strong absorption at 1550 cm⁻¹ for the B-(μ-H)₂-B moiety and lacks a terminal B-H stretch which would be expected between 2500-2600 cm⁻¹.[2]

In aromatic solvents, an equilibrium exists between the dimeric and the more reactive monomeric form.[1][2] This equilibrium is crucial for its reactivity, particularly in hydroboration reactions. The monomer is significantly more Lewis acidic. The ratio of dimer to monomer in aromatic solvents is approximately 4.5:1.[1][2] This equilibrium can be observed by ¹¹B NMR spectroscopy, which shows distinct signals for the three-coordinate monomer (around 60 ppm) and the four-coordinate dimer (around 18 ppm).[2]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂HBF₁₀ | [3] |

| Molecular Weight | 345.92 g/mol | [3] |

| Appearance | White, microcrystalline solid | [1] |

| ¹¹B NMR (C₆D₆) | Dimer: δ 18 ppm, Monomer: δ 60 ppm | [2] |

| ¹⁹F NMR (C₆D₆) | Dimer (major): Δδ(m,p) = 12.7 ppm, Monomer (minor): Δδ(m,p) = 18.3 ppm | [2] |

| IR (Solid State) | 1550 cm⁻¹ (strong, B-(μ-H)₂-B stretch) | [2] |

Table 2: Selected Crystallographic Data for [HB(C₆F₅)₂]₂

| Parameter | Value (Å or °) | Reference(s) |

| B-B distance | 2.674(9) | [2] |

| B-H (bridging) | 1.27 (avg) | [2] |

| B-C (avg) | 1.603(7) | [2] |

| B-H-B angle | 98 (avg) | [2] |

| H-B-H angle | 82(3) | [2] |

Synthesis of this compound

Two primary, reliable, and efficient routes for the synthesis of this compound on a multigram scale have been reported.[1][4]

Synthesis from Chlorothis compound

This three-step procedure involves the synthesis of the chloroborane (B76620) precursor, ClB(C₆F₅)₂, followed by reduction.[1][4] While high-yielding, the preparation of the initial stannyl (B1234572) reagent can be tedious.[1]

Synthesis from Tris(pentafluorophenyl)borane (B72294)

A more convenient one-step synthesis utilizes the commercially available tris(pentafluorophenyl)borane, B(C₆F₅)₃, and a silane reducing agent.[1][4] This method is less labor-intensive.[1]

Reactivity of this compound

The reactivity of this compound is dominated by its high electrophilicity and the presence of the hydride ligand.

Hydroboration Reactions

This compound is an exceptionally active hydroboration reagent for a wide range of alkenes and alkynes.[1][4] Its reactivity is attributed to the facile dissociation of the dimer to the highly electrophilic monomer.[1] Hydroborations with HB(C₆F₅)₂ are significantly faster than with other common reagents like 9-BBN.[1][4]

A key feature of hydroboration with HB(C₆F₅)₂ is the propensity for the resulting organoborane to undergo boryl migration via a retrohydroboration/rehydroboration sequence.[1] This allows for the formation of thermodynamically more stable products.[1]

The resulting organoboranes can be oxidized to alcohols or carbonyl compounds using standard procedures, although care must be taken due to their susceptibility to protonolysis.[1][4]

Frustrated Lewis Pair (FLP) Chemistry

The high Lewis acidity of the monomeric form of this compound makes it an excellent component for the formation of frustrated Lewis pairs (FLPs).[5] When combined with sterically hindered Lewis bases, such as bulky phosphines or amines, the resulting pair is unable to form a classical adduct and can activate small molecules like H₂, CO₂, and olefins.[5][6] This has led to applications in metal-free catalysis, including hydrogenations.[5][6]

Other Reactions

This compound also participates in a variety of other transformations, including:

-

Reactions with protic agents: It reacts with water to form bis(pentafluorophenyl)borinic acid, HOB(C₆F₅)₂.[1]

-

Alkene Isomerization: It can catalyze the E-selective isomerization of terminal alkenes to internal alkenes.[1][7]

-

Catalyst Activation: It is used in the generation of self-activating olefin polymerization catalysts.[5]

Experimental Protocols

General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Synthesis of this compound from B(C₆F₅)₃

Procedure adapted from Parks et al. (1998).[1]

-

In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with tris(pentafluorophenyl)borane (1.0 eq).

-

Add dry, degassed benzene to dissolve the borane.

-

Add triethylsilane (1.0 eq) to the solution.

-

Seal the flask and heat the reaction mixture at 60 °C for 3 days.

-

Cool the flask to room temperature. A white precipitate of this compound will form.

-

Isolate the product by filtration under inert atmosphere.

-

Wash the solid with cold benzene and then pentane (B18724) to remove any remaining silane byproduct.

-

Dry the product under vacuum to yield pure this compound.

General Procedure for Hydroboration of an Alkene

Procedure adapted from Parks et al. (1998).[1]

-

In a glovebox, dissolve this compound (1.0 eq) in dry, degassed toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Add the alkene (1.0 eq) to the solution at room temperature. The reaction is typically rapid.

-

Monitor the reaction by NMR spectroscopy to confirm the formation of the organoborane product.

-

For subsequent oxidation, cool the reaction mixture in an ice bath.

-

Carefully add a solution of sodium hydroxide (B78521) (e.g., 3 M) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

-

Allow the mixture to warm to room temperature and stir until the oxidation is complete.

-

Work up the reaction by separating the aqueous and organic layers and extracting the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product, which can then be purified by standard methods.

Conclusion

This compound is a powerful and versatile reagent with a rich and expanding chemistry. Its high electrophilicity and the presence of a reactive hydride functionality make it a valuable tool for a range of transformations, most notably hydroboration and frustrated Lewis pair chemistry. The synthetic accessibility and well-understood reactivity of HB(C₆F₅)₂ ensure its continued importance in academic and industrial research, including applications in catalysis and the development of new synthetic methodologies. This guide provides the fundamental knowledge and practical details for researchers to effectively utilize this potent reagent in their work.

References

- 1. This compound-catalyzed E-selective isomerization of terminal alkenes to internal alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12BF10 | CID 11727684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of the Lewis Acidity of Bis(pentafluorophenyl)borane and Tris(pentafluorophenyl)borane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the Lewis acidity of bis(pentafluorophenyl)borane (HB(C₆F₅)₂) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), two prominent and powerful Lewis acids in modern chemistry. A detailed examination of their electronic properties, steric factors, and reactivity is presented, supported by quantitative data from established experimental and computational methods. This document aims to serve as a critical resource for researchers in selecting the appropriate Lewis acid for a variety of applications, including catalysis, organic synthesis, and drug development. Key experimental protocols are detailed, and logical relationships in their reactivity are visualized to facilitate a deeper understanding of their chemical behavior.

Introduction

The renaissance of main-group chemistry has been significantly driven by the development of potent Lewis acids, with perfluorinated boranes emerging as a particularly influential class of compounds. Among these, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has established itself as a cornerstone catalyst and reagent in a vast array of chemical transformations, from frustrated Lewis pair (FLP) chemistry to polymerization catalysis.[1][2] Its high electrophilicity, thermal stability, and hydrolytic resistance have made it an indispensable tool for synthetic chemists.[3]

More recently, this compound, HB(C₆F₅)₂, often referred to as "Piers' borane," has garnered significant attention.[4] The presence of a hydride substituent in place of a pentafluorophenyl group introduces distinct electronic and steric properties, leading to unique reactivity profiles.[4] Understanding the comparative Lewis acidity of these two boranes is paramount for the rational design of new catalytic systems and synthetic methodologies. This guide provides a detailed, data-driven comparison of HB(C₆F₅)₂ and B(C₆F₅)₃, offering insights into their intrinsic and effective Lewis acidity.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of HB(C₆F₅)₂ and B(C₆F₅)₃ has been quantified using several experimental and computational methods. The most common of these are the Gutmann-Beckett method, which provides an experimental measure of Lewis acidity via an Acceptor Number (AN), and computational Fluoride (B91410) Ion Affinity (FIA) calculations, which offer a theoretical measure of intrinsic Lewis acidity.

| Lewis Acid | Method | Lewis Acidity Value | References |

| B(C₆F₅)₃ | Gutmann-Beckett (AN) | 82 | [5] |

| Fluoride Ion Affinity | 527 - 606 kJ/mol | [6] | |

| HB(C₆F₅)₂ | Gutmann-Beckett (AN) | 28.6 (Δδ ³¹P) | [6] |

| Fluoride Ion Affinity | ~490 kJ/mol | [7] |

Note: The Gutmann-Beckett value for HB(C₆F₅)₂ is presented as the change in the ³¹P NMR chemical shift (Δδ), as a direct AN conversion was not consistently found in the literature. Some studies suggest that for bulky boranes, the Gutmann-Beckett method may not perfectly correlate with theoretical calculations.[6]

Discussion of Comparative Lewis Acidity

The quantitative data reveals a nuanced comparison of the Lewis acidity of the two boranes. While B(C₆F₅)₃ is generally considered the stronger Lewis acid based on its higher Fluoride Ion Affinity, the Gutmann-Beckett data for HB(C₆F₅)₂ suggests a potent Lewis acidic character as well.[6][7] The discrepancy can be attributed to the different aspects of Lewis acidity measured by each method.

-

Fluoride Ion Affinity (FIA): This computational method calculates the gas-phase enthalpy change upon binding a fluoride ion. It is a measure of the intrinsic, or absolute, Lewis acidity of a molecule, largely devoid of steric and solvent effects. The higher FIA of B(C₆F₅)₃ is a direct consequence of the cumulative electron-withdrawing effect of three pentafluorophenyl rings, which creates a more electron-deficient boron center compared to the two rings in HB(C₆F₅)₂.

-

Gutmann-Beckett Method: This experimental technique measures the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to the Lewis acid. The resulting Acceptor Number (AN) reflects the effective Lewis acidity in a specific solvent environment and is sensitive to steric hindrance around the Lewis acidic center. While B(C₆F5)3 has a higher AN, the significant chemical shift change observed for HB(C6F5)2 indicates it is also a strong Lewis acid.[5][6] The smaller steric profile of the hydride substituent compared to a pentafluorophenyl group may facilitate easier access of the probe molecule to the boron center in HB(C₆F₅)₂.

In practical terms, while B(C₆F₅)₃ possesses a higher intrinsic Lewis acidity, the reactivity of HB(C₆F₅)₂ is often comparable or even enhanced due to the unique properties of the B-H bond, which can participate in hydroboration and other reactions not accessible to B(C₆F₅)₃.[4]

Experimental and Computational Protocols

Synthesis of this compound (HB(C₆F₅)₂) and Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Detailed synthetic procedures are crucial for obtaining high-purity boranes, which are often sensitive to air and moisture.

Caption: General synthetic workflows for HB(C₆F₅)₂ and B(C₆F₅)₃.

Protocol for Synthesis of HB(C₆F₅)₂:

A reliable method involves the reaction of tris(pentafluorophenyl)borane with a silane.[4]

-

Materials: Tris(pentafluorophenyl)borane (B(C₆F₅)₃), triethylsilane (Et₃SiH), and anhydrous benzene.

-

Procedure: In an inert atmosphere glovebox, B(C₆F₅)₃ and a stoichiometric equivalent of Et₃SiH are dissolved in anhydrous benzene. The reaction mixture is heated to 60°C for approximately 3 days.

-

Work-up: Upon cooling, HB(C₆F₅)₂ precipitates as a white solid and can be isolated by filtration and washed with cold benzene.

Protocol for Synthesis of B(C₆F₅)₃:

A common laboratory-scale synthesis involves the reaction of a pentafluorophenylating agent with a boron trihalide.[8]

-

Materials: n-Butyllithium (n-BuLi), bromopentafluorobenzene (B106962), and boron trichloride (B1173362) (BCl₃) in a suitable solvent.

-

Procedure: Pentafluorophenyllithium is prepared in situ by the reaction of n-BuLi with bromopentafluorobenzene in an ethereal solvent at low temperatures (e.g., -78°C). A solution of BCl₃ is then added dropwise to the pentafluorophenyllithium solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by sublimation or recrystallization.

Gutmann-Beckett Method for Determining Acceptor Number (AN)

This method provides an experimental measure of Lewis acidity.[5]

Caption: Experimental workflow for the Gutmann-Beckett method.

-

Materials: The Lewis acid (HB(C₆F₅)₂ or B(C₆F₅)₃), triethylphosphine oxide (Et₃PO), and a weakly coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).

-

Procedure:

-

A solution of Et₃PO is prepared in the chosen deuterated solvent in an NMR tube.

-

The ³¹P NMR spectrum of the free Et₃PO is recorded.

-

A stoichiometric amount of the Lewis acid is added to the Et₃PO solution under an inert atmosphere.

-

The ³¹P NMR spectrum of the resulting Lewis acid-base adduct is recorded.

-

-

Data Analysis: The change in the ³¹P chemical shift (Δδ = δ(adduct) - δ(free Et₃PO)) is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ(sample) - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[5]

Computational Determination of Fluoride Ion Affinity (FIA)

FIA is a theoretical measure of intrinsic Lewis acidity calculated using quantum chemical methods.[9]

Caption: Computational workflow for determining Fluoride Ion Affinity.

-

Computational Method: Density Functional Theory (DFT) is a commonly employed method. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.

-

Procedure:

-

The geometries of the Lewis acid (HB(C₆F₅)₂ or B(C₆F₅)₃) and its corresponding fluoride adduct ([HB(C₆F₅)₂F]⁻ or [B(C₆F₅)₃F]⁻) are optimized.

-

The electronic energies of the optimized structures, as well as that of the fluoride ion (F⁻), are calculated.

-

-

Data Analysis: The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.

Reactivity and Applications: A Comparative Overview

The differences in Lewis acidity and structure between HB(C₆F₅)₂ and B(C₆F₅)₃ lead to distinct reactivity profiles and applications.

Frustrated Lewis Pair (FLP) Chemistry

Both boranes are key components in FLP chemistry, where their steric bulk prevents the formation of a classical Lewis adduct with a bulky Lewis base, leading to the activation of small molecules like H₂.[10]

Caption: Generalized mechanism of H₂ activation by a Frustrated Lewis Pair.

While B(C₆F₅)₃ is arguably the most widely used Lewis acid in FLP chemistry, the ability of HB(C₆F₅)₂ to participate in these reactions, coupled with its potential for subsequent hydroboration, offers unique synthetic opportunities.

Catalytic Cycles

B(C₆F₅)₃ is a renowned catalyst for a variety of organic transformations, including hydrosilylation, hydroboration, and polymerization reactions.[3] Its strong Lewis acidity allows it to activate substrates towards nucleophilic attack.

HB(C₆F₅)₂, on the other hand, is a highly efficient hydroboration reagent itself.[4] The B-H bond readily adds across unsaturated C-C bonds, and the resulting organoborane can be further functionalized.

Conclusion

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structure and Bonding in Bis(pentafluorophenyl)borane: Dimer vs. Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, is a highly electrophilic borane (B79455) that plays a significant role as a catalyst and reagent in modern chemistry. Its reactivity is intrinsically linked to a dynamic equilibrium between a dimeric, hydrogen-bridged structure, [HB(C₆F₅)₂]₂, and a monomeric, three-coordinate species. This guide provides a comprehensive technical overview of the structural and bonding characteristics of both the monomeric and dimeric forms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts.

Introduction

The utility of this compound as a potent Lewis acid and hydroboration reagent stems from the accessibility of its highly reactive monomeric form. In the solid state, HB(C₆F₅)₂ exists exclusively as a dimer with two bridging hydride ligands.[1][2] However, in solution, particularly in non-coordinating aromatic solvents, a measurable equilibrium between the dimer and the monomer is established.[1][2] Understanding the distinct structural features and bonding parameters of each species is crucial for predicting and controlling its chemical behavior in various applications, including catalysis and materials science.

Structural and Bonding Analysis

The structural dichotomy between the monomer and dimer of this compound is most evident in the coordination environment of the boron center. The dimer features a tetracoordinate boron atom, while the monomer possesses a trigonal planar, tricoordinate boron. This fundamental difference gives rise to distinct bond lengths, bond angles, and spectroscopic signatures.

This compound Dimer: [HB(C₆F₅)₂]₂

The solid-state structure of the this compound dimer has been unequivocally determined by single-crystal X-ray diffraction. The molecule consists of a central B-H-B four-membered ring, which is planar. The pentafluorophenyl groups are arranged in a paddle-wheel fashion around each boron atom.

Table 1: Selected Bond Lengths and Angles for this compound Dimer [1]

| Parameter | Value |

| Bond Lengths (Å) | |

| B-H(bridge) | 1.25 (avg.) |

| B-B | 2.589(8) |

| B-C | 1.62 (avg.) |

| Bond Angles (°) | |

| H-B-H | 96.1(2) |

| B-H-B | 83.9(2) |

| C-B-C | 111.4(4) |

This compound Monomer: HB(C₆F₅)₂

The monomeric form of this compound is a transient species in solution and has been characterized primarily by spectroscopic methods and computational studies. Due to its high reactivity, isolation of the pure monomer for crystallographic analysis is challenging. Therefore, its structural parameters are best estimated through density functional theory (DFT) calculations. These calculations reveal a trigonal planar geometry around the boron atom, consistent with a sp²-hybridized state.

Table 2: Calculated Bond Lengths and Angles for this compound Monomer (DFT)

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| B-H | 1.19 |

| B-C | 1.58 |

| Bond Angles (°) | |

| H-B-C | 120 |

| C-B-C | 120 |

Note: The values in Table 2 are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Monomer-Dimer Equilibrium

In aromatic solvents such as benzene (B151609) or toluene, this compound exists as an equilibrium mixture of the dimer and the monomer.[1][2] The position of this equilibrium is sensitive to concentration and temperature.

The dimer-to-monomer ratio in benzene solution has been determined to be approximately 4.5:1.[1][2] This equilibrium is crucial for the reactivity of the borane, as the monomer is the active species in hydroboration reactions.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound have been reported.[1][2]

Method A: From Tris(pentafluorophenyl)borane (B72294) [1][2]

-

In a glovebox, a Schlenk flask is charged with tris(pentafluorophenyl)borane (B(C₆F₅)₃) and an equimolar amount of a silane (B1218182) reducing agent (e.g., triethylsilane, Et₃SiH).

-

Anhydrous benzene is added as a solvent.

-

The reaction mixture is heated at 60 °C for 72 hours.

-

Upon cooling, the dimeric this compound precipitates as a white solid.

-

The solid is isolated by filtration, washed with cold benzene, and dried under vacuum.

Method B: From Bis(pentafluorophenyl)tin Reagents [2]

-

Bis(pentafluorophenyl)chloroborane (ClB(C₆F₅)₂) is prepared by the reaction of BCl₃ with a pentafluorophenyltin reagent such as Me₂Sn(C₆F₅)₂.

-

The resulting ClB(C₆F₅)₂ is then reduced with a silane (e.g., Me₂SiHCl) in a suitable solvent.

-

The product, [HB(C₆F₅)₂]₂, precipitates from the reaction mixture and is isolated by filtration.

X-ray Crystallography of the Dimer

-

Single crystals of [HB(C₆F₅)₂]₂ suitable for X-ray diffraction are grown by slow cooling of a saturated solution in benzene.

-

A crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data is collected at low temperature (typically 100-150 K) using Mo Kα or Cu Kα radiation.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy for Monomer-Dimer Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the monomer-dimer equilibrium in solution. ¹¹B and ¹⁹F NMR are particularly informative.

¹¹B NMR Spectroscopy:

-

A sample is prepared by dissolving this compound in a deuterated aromatic solvent (e.g., C₆D₆) in a J. Young NMR tube under an inert atmosphere.

-

¹¹B NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 128 MHz.

-

The spectrum will show two distinct resonances: a broad signal around δ 60 ppm corresponding to the three-coordinate monomer and a sharper signal around δ 18 ppm for the four-coordinate dimer.

-

The ratio of the two species can be determined by integration of the respective signals.

Variable Temperature (VT) ¹⁹F NMR Spectroscopy:

-

A sample is prepared as described for ¹¹B NMR.

-

¹⁹F NMR spectra are recorded at various temperatures, for example, in 20 K increments from 298 K up to 373 K.

-

At lower temperatures, distinct sets of resonances for the ortho-, meta-, and para-fluorine atoms of both the monomer and dimer will be observed.

-

As the temperature is increased, the equilibrium shifts, and the relative intensities of the monomer and dimer signals will change, with the monomer signals increasing in intensity. At higher temperatures, coalescence of the signals may be observed due to rapid exchange between the two species on the NMR timescale.

Conclusion

The structure and bonding of this compound are characterized by a fascinating interplay between a stable, hydrogen-bridged dimer and a highly reactive, tricoordinate monomer. The dimeric form, readily characterized in the solid state, provides a stable reservoir for the monomeric species, which is the key player in its rich chemistry. A thorough understanding of this equilibrium and the distinct structural features of both the monomer and dimer is paramount for the rational design of catalysts and reagents for a wide array of chemical transformations. This guide has provided a detailed overview of these aspects, supported by quantitative data and experimental methodologies, to serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Solubility of Bis(pentafluorophenyl)borane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(pentafluorophenyl)borane, an important reagent in organic synthesis and catalysis. Due to the air- and moisture-sensitive nature of this compound, understanding its solubility in various organic solvents is crucial for its effective handling, application in reactions, and for the development of robust chemical processes.

Core Compound Properties

This compound, with the chemical formula HB(C₆F₅)₂, is a white, microcrystalline solid. It is known for its high electrophilicity, which makes it a powerful Lewis acid and a reactive hydroboration reagent. This reactivity also dictates its solubility behavior, particularly its interaction with different types of organic solvents. The compound is stable indefinitely under an inert atmosphere.[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Reactivity Notes |

| Aromatic Hydrocarbons | Benzene (B151609) | Sparingly soluble at room temperature | Preferred solvent for reactions.[1] |

| Aromatic Hydrocarbons | Toluene (B28343) | Sparingly soluble at room temperature | Preferred solvent for reactions.[1] |

| Donor Solvents | e.g., Ethers, THF | More soluble than in aromatic solvents | Reacts with the solvent.[1] |

| Aliphatic Hydrocarbons | Hexanes | Low solubility implied by its use in extraction/washing of byproducts.[1] | Generally unreactive. |

Experimental Protocol for Solubility Determination of Air-Sensitive Organoboron Compounds

The following is a detailed methodology for determining the solubility of an air-sensitive and reactive compound such as this compound. This protocol is a composite of best practices for handling such materials and for quantitative analysis.

Objective: To determine the saturation solubility of this compound in a given anhydrous, deoxygenated organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent of choice (e.g., toluene, hexane)

-

Internal standard for NMR analysis (e.g., ferrocene, hexamethylbenzene; must be soluble in the solvent and have non-overlapping signals with the analyte and solvent)

-

Schlenk flasks, gas-tight syringes, cannulas

-

Inert gas supply (Argon or Nitrogen)

-

Constant temperature bath

-

NMR spectrometer

-

Analytical balance (located in a glovebox or with access for weighing under inert atmosphere)

-

Glovebox (optional, but highly recommended)

Procedure:

-

Preparation of a Saturated Solution:

-

All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

-

Inside a glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of the chosen anhydrous, deoxygenated solvent in a Schlenk flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Preparation for Analysis:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle completely.

-

Prepare a filtration apparatus (a cannula packed with a small amount of dry Celite or glass wool) under an inert atmosphere.

-

Using a gas-tight syringe, carefully withdraw a known volume of the clear, saturated supernatant through the filtration cannula, ensuring no solid particles are transferred.

-

Immediately transfer the aliquot of the saturated solution to a pre-weighed vial containing a precisely known mass of the internal standard.

-

Dilute the sample with the same anhydrous, deoxygenated solvent to a suitable concentration for NMR analysis.

-

-

NMR Analysis:

-

Acquire a quantitative ¹H or ¹⁹F NMR spectrum of the prepared sample. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 of the signals of interest).

-

Integrate the signals corresponding to the analyte (this compound) and the internal standard.

-

-

Calculation of Solubility:

-

The concentration of this compound in the aliquot can be calculated using the following formula:

-

To express the solubility in g/L, multiply the concentration in mol/L by the molecular weight of this compound (345.93 g/mol ).

-

Safety Precautions:

-

This compound and other organoboron compounds can be pyrophoric or react violently with moisture and air. All manipulations must be carried out under a strict inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Work in a well-ventilated fume hood.

-

Be prepared for potential fire hazards; have an appropriate fire extinguisher (e.g., Class D for reactive metals, if applicable) readily available.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the ¹H, ¹¹B, and ¹⁹F NMR Spectra of Bis(pentafluorophenyl)borane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of bis(pentafluorophenyl)borane, HB(C₆F₅)₂. It is intended for researchers, scientists, and professionals in drug development who work with or have an interest in organoborane compounds. This document details the key NMR spectral features, experimental protocols for handling this air- and moisture-sensitive compound, and a summary of the quantitative NMR data.

Introduction

This compound is a powerful Lewis acid and a versatile reagent in organic synthesis, including in hydroboration reactions.[1] Due to its high electrophilicity, it is also highly sensitive to air and moisture, readily hydrolyzing to form bis(pentafluorophenyl)borinic acid.[2] Accurate characterization using multinuclear NMR spectroscopy is therefore crucial for assessing its purity, understanding its solution-state behavior, and monitoring its reactions. In solution, this compound exists as a mixture of a four-coordinate bridged dimer and a three-coordinate monomer.[1] This dynamic equilibrium is a key feature that is readily observed and quantified by NMR spectroscopy.

NMR Spectral Data

The ¹H, ¹¹B, and ¹⁹F NMR spectra of this compound provide distinct signatures that reflect its structure and the dimer-monomer equilibrium in solution. The following tables summarize the key quantitative data reported in the literature.

Table 1: ¹¹B NMR Data for this compound

| Species | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| Dimer (major component, ~80%) | C₆D₆ | 18 | Broad | Four-coordinate boron center.[1] |

| Monomer (minor component, ~20%) | C₆D₆ | 60 | Broad | Three-coordinate boron center.[1] |

Table 2: ¹⁹F NMR Data for this compound

| Species | Solvent | Resonance | Chemical Shift (δ) [ppm] | Multiplicity | J (Hz) |

| Dimer | C₆D₆ | Fₒ | -122.2 | dd | J = 8.7, 25.0 |

| Fₚ | -150.4 | tt | J = 2.3, 20.0 | ||

| Fₘ | -159.5 | m | |||

| Monomer | C₆D₆ | Not specified | The chemical shift difference between the para- and meta-fluorine resonances (Δδₘ,ₚ) is a key indicator. For the monomer, Δδₘ,ₚ = 18.3 ppm, which is characteristic of three-coordinate boranes.[1] |

Note: The specific chemical shifts for the monomeric form are not explicitly detailed in the provided search results, but the Δδₘ,ₚ value is a diagnostic parameter. For the dimeric form, Δδₘ,ₚ = 12.7 ppm.[1]

Table 3: ¹H NMR Data for this compound and its Hydrolysis Product

| Compound | Solvent | Resonance | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| Bis(pentafluorophenyl)borinic acid (hydrolysis product) | CDCl₃ | B-OH | 7.23 | Broad | This is a common impurity or degradation product if the sample is exposed to moisture.[3] |

Note: The chemical shift of the B-H proton in this compound itself is not clearly specified in the provided search results.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires rigorous air- and moisture-free techniques.

3.1. Sample Preparation

All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[4]

-

Glassware: All glassware, including NMR tubes, syringes, and flasks, must be rigorously dried in an oven at a high temperature (e.g., 140 °C) and cooled under vacuum or in a desiccator before being brought into a glovebox.[3]

-

Solvents: Deuterated solvents must be thoroughly dried and degassed. This can be achieved by distillation from an appropriate drying agent (e.g., CaH₂ for benzene-d₆) or by using a freeze-pump-thaw procedure.[3] Dried solvents should be stored over molecular sieves (e.g., 4 Å) in a glovebox.[3]

-

Sample Handling:

-

In a glovebox, accurately weigh the solid this compound into a small vial.

-

Add the desired volume of dried deuterated solvent (e.g., C₆D₆ or toluene-d₈) to dissolve the sample.[1][4]

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm® for extra protection against atmospheric moisture during transfer to the NMR spectrometer.

-

3.2. NMR Data Acquisition

-

Instrumentation: NMR spectra can be acquired on standard multinuclear NMR spectrometers (e.g., Bruker 300, 400, or 600 MHz).[3]

-

Referencing:

-

¹H NMR: Chemical shifts are referenced to the residual solvent peak (e.g., C₆D₅H in C₆D₆ at δ 7.16 ppm).[3]

-

¹¹B NMR: Chemical shifts are reported relative to an external standard of 15% BF₃·Et₂O in CDCl₃ (δ 0.0 ppm).[3][5]

-

¹⁹F NMR: Chemical shifts are typically referenced to an external standard, though the specific standard can vary. BF₃·Et₂O is also used as a reference for ¹⁹F NMR.[3]

-

-

¹¹B NMR Specifics:

Visualizations

4.1. Dimer-Monomer Equilibrium

The following diagram illustrates the equilibrium between the dimeric and monomeric forms of this compound in solution, which is a key aspect of its chemistry observed by NMR.

Caption: Dimer-Monomer Equilibrium of HB(C₆F₅)₂ in Solution.

4.2. Experimental Workflow for NMR Analysis

This diagram outlines the critical steps for the successful NMR analysis of air-sensitive this compound.

Caption: Workflow for NMR Analysis of Air-Sensitive Boranes.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(pentafluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, is a powerful and highly electrophilic hydroboration reagent utilized in a variety of synthetic applications.[1] A key characteristic of this compound is its notable stability, particularly when handled under appropriate inert conditions. This technical guide provides a comprehensive overview of the current understanding of the thermal properties of this compound. While specific quantitative data on its thermal decomposition is not extensively documented in peer-reviewed literature, this guide consolidates the available qualitative information and presents generalized experimental protocols for researchers seeking to perform thermal analysis. Furthermore, logical workflows for investigating the thermal behavior of air-sensitive organoboranes are provided.

Thermal Stability Profile

This compound is consistently described in the literature as a white, microcrystalline solid that is stable indefinitely when stored and handled under an inert atmosphere .[1] Its stability is attributed to the strong boron-carbon bonds and the electron-withdrawing nature of the pentafluorophenyl groups.

In the solid state, this compound exists as a dimer, [HB(C₆F₅)₂]₂.[1] However, in aromatic solvents, it is in equilibrium with its monomeric form, which is the reactive species in hydroboration reactions.[1] The compound is sensitive to protic agents, reacting rapidly with water or acids to eliminate hydrogen gas.[1]

While a precise decomposition temperature has not been reported, the related and extensively studied compound, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is known for its high thermal stability, withstanding temperatures well over 200°C.[2] This suggests that this compound likely possesses significant thermal stability as well.

Quantitative Data Summary

As of the date of this guide, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the thermal decomposition of this compound is not available in the surveyed literature. The table below summarizes other known properties of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂HBF₁₀ | |

| Appearance | White, microcrystalline solid | [1] |

| Solid-State Structure | Dimeric, [HB(C₆F₅)₂]₂ | [1] |

| Stability (Inert Atmo.) | Stable indefinitely | [1] |

| Reactivity with Protic Agents | Rapid reaction to eliminate H₂ | [1] |

Experimental Protocols for Thermal Analysis

The following are generalized protocols for the thermal analysis of air- and moisture-sensitive compounds like this compound. These protocols are based on best practices for handling such materials and should be adapted as necessary based on the specific instrumentation and experimental goals.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation (Inert Atmosphere): All sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

-

TGA Pan Selection: Use a hermetically sealed aluminum or gold pan to prevent reaction with the atmosphere during transfer to the instrument.

-

Sample Loading: Weigh 2-5 mg of this compound into the tared TGA pan.

-

Pan Sealing: Securely seal the pan using a crimping press inside the glovebox.

-

Instrument Setup:

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the furnace at a starting temperature of 30°C.

-

-

Experimental Run:

-

Carefully transfer the sealed pan to the TGA autosampler or manually load it into the furnace.

-

Heat the sample from 30°C to a final temperature (e.g., 500°C) at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum rate of decomposition from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation (Inert Atmosphere): As with TGA, all sample preparation must be conducted in a glovebox.

-

DSC Pan Selection: Use hermetically sealed aluminum or gold pans.

-

Sample Loading: Weigh 1-3 mg of this compound into the tared DSC pan.

-

Pan Sealing: Seal the pan hermetically inside the glovebox. An identical empty sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature of 25°C.

-

-

Experimental Run:

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition temperature (as determined by TGA, if available).

-

Record the differential heat flow.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each event.

Logical Workflow for Thermal Stability Investigation

The following diagram illustrates a logical workflow for the investigation of the thermal stability of an air-sensitive compound like this compound.

Caption: A logical workflow for the thermal analysis of air-sensitive compounds.

Conclusion

This compound is a thermally robust compound, a feature that contributes to its utility in organic synthesis. While specific quantitative data on its thermal decomposition is currently lacking in the scientific literature, the protocols and workflows outlined in this guide provide a solid foundation for researchers to conduct these important investigations. Further studies employing techniques such as TGA, DSC, and TGA-coupled mass spectrometry are necessary to fully elucidate the thermal decomposition profile and mechanisms of this important reagent.

References

The Dawn of a Powerful Catalyst: Early Applications of Bis(pentafluorophenyl)borane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, highly electrophilic boranes have carved out a crucial role as potent Lewis acids for a myriad of catalytic transformations. Among these, bis(pentafluorophenyl)borane, HB(C₆F₅)₂, often referred to as "Piers' borane (B79455)," has emerged as a particularly versatile and powerful tool since its initial detailed report in 1995.[1][2] Its high Lewis acidity, stemming from the electron-withdrawing nature of the two pentafluorophenyl rings, coupled with the reactive B-H bond, endowed it with unique catalytic capabilities that were swiftly explored in the years following its discovery. This technical guide delves into the seminal early applications of this compound in catalysis, providing a detailed look at the experimental protocols, quantitative data from foundational studies, and the underlying mechanistic principles of its reactivity. The focus will be on its pioneering use in hydroboration and its conceptual contribution to the burgeoning field of Frustrated Lewis Pair (FLP) chemistry.

Synthesis of this compound

The accessibility of this compound was a critical factor in its adoption by the scientific community. Two primary, reliable, and efficient synthetic routes were established in its early development, allowing for its preparation on a multigram scale.[3]

Method 1: From Chlorothis compound

This three-step procedure culminates in the reduction of a chloroborane (B76620) precursor.[3]

-

Preparation of Me₂Sn(C₆F₅)₂: The synthesis begins with the creation of the pentafluorophenyl transfer agent, dimethyltin (B1205294) bis(pentafluorophenyl).

-

Synthesis of ClB(C₆F₅)₂: The tin reagent is then reacted with a boron trihalide to yield chlorothis compound.

-

Reduction to HB(C₆F₅)₂: The final step involves the reduction of the chloroborane with a suitable silane (B1218182), such as dimethylchlorosilane (Me₂Si(H)Cl), to afford the desired product.

While reliable, this multi-step process can be labor-intensive.

Method 2: From Tris(pentafluorophenyl)borane (B72294)

A more direct and less demanding route utilizes the commercially available and powerful Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃.[3]

-

Reaction: A 1:1 mixture of B(C₆F₅)₃ and a silane, typically triethylsilane (Et₃SiH), is heated in a non-coordinating solvent like benzene (B151609).

-

Mechanism: The reaction proceeds via a hydride-pentafluorophenyl exchange between the silane and the borane.

-

Isolation: Upon cooling, the dimeric form of this compound, [HB(C₆F₅)₂]₂, precipitates from the solution and can be isolated in good yield.[3]

This one-pot synthesis significantly improved the accessibility of Piers' borane for catalytic research.

Detailed Experimental Protocols

Synthesis of this compound from B(C₆F₅)₃

-

Reagents: Tris(pentafluorophenyl)borane (1.0 equiv) and triethylsilane (1.0 equiv).

-

Solvent: Anhydrous benzene.

-

Procedure:

-

In an inert atmosphere glovebox, a solution of tris(pentafluorophenyl)borane in benzene is prepared in a heavy-walled, sealable reaction vessel.

-

Triethylsilane is added to the solution at room temperature.

-

The vessel is sealed and the reaction mixture is heated at 60 °C for approximately 72 hours.

-

The vessel is then cooled to room temperature, during which time a white microcrystalline solid precipitates.

-

The supernatant is decanted, and the solid is washed with cold benzene or pentane (B18724) to remove the Et₃Si(C₆F₅) byproduct.

-

The resulting white solid, the dimeric form of this compound, is dried under vacuum.

-

Early Catalytic Application 1: Hydroboration of Alkenes and Alkynes

The first and most prominent early catalytic application of this compound was in the hydroboration of unsaturated carbon-carbon bonds.[3] It was quickly recognized as an exceptionally active hydroboration reagent, often demonstrating significantly higher reaction rates compared to established reagents like 9-borabicyclo[3.3.1]nonane (9-BBN).[3]

The high reactivity of HB(C₆F₅)₂ is attributed to two key factors:

-

Facile Dimer Dissociation: In solution, the solid-state dimer, [HB(C₆F₅)₂]₂, readily dissociates to provide a significant equilibrium concentration of the monomeric, catalytically active form.[3]

-

High Electrophilicity: The monomeric HB(C₆F₅)₂ is a highly electrophilic species, making it aggressively seek out the electron density of π-bonds in alkenes and alkynes.[3]

The hydroboration reactions are typically rapid, often reaching completion within minutes at room temperature, and proceed with high regio- and chemoselectivity, comparable to other selective boranes.[3] A unique feature observed in some cases is the facile migration of the boryl group at room temperature, allowing for the formation of thermodynamically favored products.[3]

Quantitative Data from Early Hydroboration Studies

The following table summarizes representative results from the early investigations into the hydroboration of various alkenes and alkynes using this compound. The reactions were typically carried out in benzene-d₆ and monitored by NMR spectroscopy.

| Entry | Substrate | Product(s) | Yield (%) | Conditions |

| 1 | 1-Hexene | 1-Hexyl-B(C₆F₅)₂ | >95 | RT, <5 min |

| 2 | Styrene | 2-Phenylethyl-B(C₆F₅)₂ / 1-Phenylethyl-B(C₆F₅)₂ (98:2) | >95 | RT, <5 min |

| 3 | (E)-3-Hexene | 3-Hexyl-B(C₆F₅)₂ | >95 | RT, <5 min |

| 4 | 1-Octyne | (E)-1-Octenyl-B(C₆F₅)₂ | >95 | RT, <5 min |

| 5 | Phenylacetylene | (E)-Styryl-B(C₆F₅)₂ | >95 | RT, <5 min |

| 6 | 4-Octyne | (E)-4-Octen-4-yl-B(C₆F₅)₂ | >95 | RT, <5 min |

Data sourced from early publications on the hydroboration activity of HB(C₆F₅)₂.

Detailed Experimental Protocol for Hydroboration

General Procedure for the Hydroboration of Alkenes and Alkynes

-

Reagents: this compound (1.0 equiv), alkene or alkyne substrate (1.0 equiv).

-

Solvent: Anhydrous benzene-d₆ (for NMR monitoring) or other non-coordinating solvents like toluene.

-

Procedure:

-

A suspension of this compound (as the dimer) is prepared in the chosen solvent in a reaction vessel (e.g., an NMR tube) under an inert atmosphere.

-

The alkene or alkyne substrate is added to the suspension via syringe.

-

The mixture is vigorously agitated at room temperature. The completion of the reaction is often indicated by the dissolution of the solid borane, resulting in a clear solution.

-

The reaction progress and product formation are monitored by ¹H, ¹¹B, and ¹⁹F NMR spectroscopy.

-

For isolation, the resulting organoborane can be further functionalized, for example, through oxidation to the corresponding alcohol or ketone.

-

Oxidation of the Organoborane Product

Due to the susceptibility of the organobis(pentafluorophenyl)boranes to protonolysis, standard aqueous alkaline hydrogen peroxide oxidation methods require modification.

-

Two-Phase System: Oxidation can be achieved using a two-phase system with highly alkaline hydrogen peroxide to prevent protonolysis of the B-C bond.[3]

-

Non-aqueous Method: An alternative is the use of an anhydrous oxidant such as trimethylamine (B31210) N-oxide (Me₃NO).[3]

Mechanistic Pathway of Hydroboration

The hydroboration of an alkene with this compound proceeds through a concerted, four-membered transition state. The workflow involves the initial dissociation of the borane dimer to the active monomeric species.

Early Catalytic Application 2: Frustrated Lewis Pair (FLP) Chemistry

While the most prominent early examples of Frustrated Lewis Pair (FLP) chemistry often feature B(C₆F₅)₃, the underlying principles and the use of related boranes like HB(C₆F₅)₂ were being developed concurrently. The concept of FLPs involves the combination of a sterically encumbered Lewis acid and a Lewis base that are unable to form a classical adduct due to steric hindrance. This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules, most notably dihydrogen (H₂).

This compound and its derivatives were recognized as ideal Lewis acid components for FLPs due to their high electrophilicity. In combination with bulky phosphines (e.g., tricyclohexylphosphine, PCy₃) or amines, these boranes form powerful catalytic systems for metal-free hydrogenations.

The Logical Workflow of FLP-Catalyzed Hydrogenation

The catalytic cycle for the hydrogenation of an imine, a representative early application of this concept, can be visualized as a series of distinct steps involving the activation of H₂ and subsequent hydride and proton transfer.

Quantitative Data from Early FLP-Related Hydrogenation Studies

While detailed tables for early catalytic hydrogenations specifically using HB(C₆F₅)₂ are less common in initial reports compared to B(C₆F₅)₃, the following data for a closely related system illustrates the catalytic efficiency. These reactions demonstrated the viability of metal-free hydrogenations under relatively mild conditions.

| Entry | Substrate (Imine) | Lewis Base | Catalyst Loading (mol%) | Conditions | Conversion (%) |

| 1 | N-Benzylideneaniline | P(t-Bu)₃ | 5 | 25 °C, 1.5 bar H₂ | >95 |

| 2 | N-(1-Phenylethylidene)aniline | P(t-Bu)₃ | 5 | 25 °C, 1.5 bar H₂ | >95 |

| 3 | N-Cyclohexylidenecyclohexylamine | P(t-Bu)₃ | 5 | 60 °C, 4 bar H₂ | >95 |

Data is representative of early FLP hydrogenation studies using highly electrophilic boranes.

Experimental Protocol for FLP-Catalyzed Imine Hydrogenation

General Procedure for the Hydrogenation of Imines

-

Reagents: this compound (or B(C₆F₅)₃) (5 mol%), bulky phosphine (B1218219) (5 mol%), imine substrate (1.0 equiv).

-

Solvent: Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane).

-

Procedure:

-

In an inert atmosphere glovebox, the borane, phosphine, and imine substrate are dissolved in the solvent in a high-pressure reaction vessel (e.g., a Parr autoclave).

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at the specified temperature for the required duration.

-

After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

-

The conversion and yield of the resulting amine are determined by NMR spectroscopy or gas chromatography.

-

Conclusion

The early investigations into the catalytic applications of this compound laid the groundwork for a new era of main-group catalysis. Its exceptional performance as a hydroboration reagent, characterized by high reaction rates and selectivities, provided a valuable addition to the synthetic chemist's toolkit. Concurrently, its role as a potent Lewis acid in the emerging field of Frustrated Lewis Pair chemistry opened the door to metal-free hydrogenation and the activation of other small molecules. The detailed experimental protocols and foundational quantitative data from this early period not only demonstrated the synthetic utility of Piers' borane but also provided crucial insights into the fundamental principles of its reactivity, which continue to inspire the development of novel catalytic systems for drug development and materials science.

References

- 1. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Bis(pentafluorophenyl)phenothiazylborane – an intramolecular frustrated Lewis pair catalyst for stannane dehydrocoupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Bis(pentafluorophenyl)borane: A Versatile Precursor for the Synthesis of Advanced Boryl Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, has emerged as a highly versatile and reactive reagent in organoboron chemistry. Its high Lewis acidity, stemming from the electron-withdrawing nature of the pentafluorophenyl groups, coupled with the reactivity of the B-H bond, makes it an exceptional precursor for the synthesis of a wide array of boryl compounds. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of other valuable boryl derivatives through various chemical transformations, including hydroboration, σ-bond metathesis, and reactions with protic reagents. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its use in research and development.

Introduction

The unique electronic properties of the bis(pentafluorophenyl)boryl group, -B(C₆F₅)₂, have positioned it as a critical component in modern chemistry, with applications ranging from frustrated Lewis pair (FLP) chemistry and catalysis to materials science.[1] The development of efficient synthetic routes to compounds incorporating this moiety is therefore of significant interest. This compound, HB(C₆F₅)₂, serves as a key starting material in this endeavor, offering a direct pathway to introduce the -B(C₆F₅)₂ fragment into a variety of molecular scaffolds.[2] This guide will detail the synthesis of this important precursor and explore its utility in generating a diverse range of functionalized boryl compounds.

Synthesis of this compound, [HB(C₆F₅)₂]

Two primary, reliable, and efficient methods have been established for the multigram scale synthesis of this compound.[3][4] Both methods provide access to high-purity material suitable for subsequent transformations.

Route 1: From Tris(pentafluorophenyl)borane

A convenient one-step synthesis involves the reaction of commercially available tris(pentafluorophenyl)borane, B(C₆F₅)₃, with a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH).[3][4]

Reaction Scheme: B(C₆F₅)₃ + Et₃SiH → HB(C₆F₅)₂ + Et₃Si(C₆F₅)

This reaction is typically performed by heating a mixture of the two reagents in a non-coordinating solvent like benzene (B151609).[3][4] Upon cooling, the product precipitates from the solution and can be isolated by filtration.

Route 2: From Chlorothis compound

A three-step procedure offers an alternative route, starting from the synthesis of a pentafluorophenyl transfer agent.[3][4]

Reaction Scheme:

-

Me₂SnCl₂ + 2 LiC₆F₅ → Me₂Sn(C₆F₅)₂ + 2 LiCl

-

Me₂Sn(C₆F₅)₂ + BCl₃ → ClB(C₆F₅)₂ + Me₂SnCl₂

-

ClB(C₆F₅)₂ + Me₂SiCl(H) → HB(C₆F₅)₂ + Me₂SiCl₂

This route involves the preparation of dimethyltinbis(pentafluorophenyl), which then transfers the C₆F₅ groups to boron trichloride (B1173362) to form chlorothis compound.[4] The subsequent reduction of the B-Cl bond with a silane yields the desired product.[4]

Table 1: Comparison of Synthetic Routes to HB(C₆F₅)₂

| Route | Starting Materials | Key Reagents | Overall Yield (%) | Purity | Ref. |

| 1 | B(C₆F₅)₃ | Et₃SiH | 69 | High, may contain ~5% [(C₆F₅)₂B(μ-H)₂B(H)(C₆F₅)] | [3][4] |

| 2 | Me₂SnCl₂, BCl₃ | LiC₆F₅, Me₂SiCl(H) | 62 | High | [3][4] |

Experimental Protocols: Synthesis of HB(C₆F₅)₂

Protocol for Route 1: From B(C₆F₅)₃

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Triethylsilane (Et₃SiH)

-

Benzene (anhydrous)

-

Schlenk flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, a Schlenk flask is charged with B(C₆F₅)₃ and a magnetic stir bar.

-

Anhydrous benzene is added to dissolve the B(C₆F₅)₃.

-

Triethylsilane (1 equivalent) is added to the solution.

-

The flask is equipped with a reflux condenser and moved to a Schlenk line.

-

The reaction mixture is heated to 60 °C and stirred for 3 days under an inert atmosphere.[3][4]

-

The reaction mixture is then cooled to room temperature, which causes the product, HB(C₆F₅)₂, to precipitate as a white solid.

-

The solid is collected by filtration, washed with cold benzene or hexanes to remove the silane byproduct (Et₃SiC₆F₅), and dried under vacuum.

Protocol for Route 2: From ClB(C₆F₅)₂

This is a multi-step synthesis. The protocol for the final step is provided below.

Materials:

-

Chlorothis compound (ClB(C₆F₅)₂)

-

Dimethylchlorosilane (Me₂SiCl(H))

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, ClB(C₆F₅)₂ is dissolved in Me₂SiCl(H) in a Schlenk flask.

-

The solution is stirred at room temperature for 30 minutes.[4]

-

The product, HB(C₆F₅)₂, precipitates quantitatively as a white solid.

-

The solid is isolated by filtration, washed with a non-coordinating solvent (e.g., pentane), and dried under vacuum.

This compound as a Precursor to Other Boryl Compounds

HB(C₆F₅)₂ is a versatile precursor for a variety of boryl compounds, primarily through three key types of reactions: hydroboration, reactions with protic reagents, and σ-bond metathesis.

Hydroboration Reactions

HB(C₆F₅)₂ is an exceptionally reactive hydroboration agent for a wide range of alkenes and alkynes.[3][5] These reactions are typically fast and clean, proceeding at room temperature.[4]

General Reaction Scheme: R-CH=CH₂ + HB(C₆F₅)₂ → R-CH₂-CH₂-B(C₆F₅)₂ R-C≡CH + HB(C₆F₅)₂ → R-CH=CH-B(C₆F₅)₂

The resulting organoboranes can be further functionalized, for instance, through oxidation to alcohols or carbonyl compounds.[3]

Table 2: Hydroboration of Various Substrates with HB(C₆F₅)₂

| Substrate | Product | Yield (%) | Ref. |

| 1-Hexene | 1-Hexylthis compound | >95 | [4] |

| Styrene | 2-Phenylethylthis compound | >95 | [4] |

| 1-Hexyne | (E)-1-Hexenylthis compound | >95 | [4] |

| Phenylacetylene | (E)-2-Phenylethenylthis compound | >95 | [4] |

Yields are typically determined by NMR spectroscopy and are often quantitative.

Reactions with Protic Reagents

HB(C₆F₅)₂ reacts readily with protic reagents (H-X) to eliminate dihydrogen gas and form new bis(pentafluorophenyl)boryl compounds of the type XB(C₆F₅)₂.[4] This provides a straightforward route to boryl halides, hydroxides, and sulfonates.

General Reaction Scheme: HB(C₆F₅)₂ + H-X → XB(C₆F₅)₂ + H₂ (X = OH, OSO₂CF₃, Cl, Br)

Table 3: Synthesis of XB(C₆F₅)₂ Compounds from HB(C₆F₅)₂

| Reagent (H-X) | Product (XB(C₆F₅)₂) | Conditions | Ref. |

| H₂O | HOB(C₆F₅)₂ | 1 equivalent of water | [4] |

| CF₃SO₃H | CF₃SO₃B(C₆F₅)₂ | 1 equivalent of triflic acid | [4] |

| HCl | ClB(C₆F₅)₂ | HCl (2.0 M in Et₂O) | [6] |

| HBr | BrB(C₆F₅)₂ | Anhydrous HBr | [6] |

σ-Bond Metathesis and Reactions with Organometallics

HB(C₆F₅)₂ can undergo σ-bond metathesis reactions, particularly with organometallic compounds. For example, its reaction with dialkyl zirconocenes involves an initial alkyl/hydride exchange.[7][8] These reactions can lead to the formation of complex boryl-containing organometallic structures.

Example Reaction with a Zirconocene: Cp₂ZrMe₂ + 4 HB(C₆F₅)₂ → Cp₂Zr[(μ-H)₂B(C₆F₅)₂]₂ + 2 MeB(C₆F₅)₂[7]

These reactions highlight the ability of HB(C₆F₅)₂ to act as a hydride source and a precursor to more complex borate (B1201080) structures.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes and reaction pathways discussed.

Figure 1: Synthetic routes to this compound.

Figure 2: Major reaction pathways of this compound.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse range of valuable boryl compounds. The synthetic methods for its preparation are well-established, providing access to this precursor in high yield and purity. Its reactivity, particularly in hydroboration and reactions with protic reagents, offers straightforward and efficient pathways to introduce the highly Lewis acidic -B(C₆F₅)₂ moiety into organic and inorganic molecules. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their respective fields.

References

- 1. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08338C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.ul.ie [pure.ul.ie]

Methodological & Application

Application Notes and Protocols: Bis(pentafluorophenyl)borane Catalyzed Hydroboration of Alkenes and Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl)borane, HB(C6F5)2, is a highly electrophilic borane (B79455) that serves as a powerful catalyst for the hydroboration of a wide range of alkenes and alkynes.[1][2] Its high reactivity, stemming from the electron-withdrawing nature of the pentafluorophenyl groups, allows for rapid and often highly regioselective transformations under mild conditions.[1][3] This metal-free catalytic approach offers a significant advantage by eliminating the need for costly and time-consuming removal of transition metal impurities from the reaction products. This document provides detailed application notes, experimental protocols, and data on the use of this compound in hydroboration reactions.

Data Presentation

The following tables summarize the representative substrate scope and yields for the hydroboration of various alkenes and alkynes using this compound, followed by oxidation to the corresponding alcohols or carbonyl compounds. The reactions are typically fast and highly regioselective.[1]

Table 1: Hydroboration/Oxidation of Representative Alkenes with HB(C6F5)2

| Entry | Substrate | Product | Reaction Time (min) | Regioselectivity (%) | Isolated Yield (%) |

| 1 | 1-Hexene | 1-Hexanol | < 2 | > 99 | 85 |

| 2 | Styrene | 2-Phenylethanol | < 2 | > 99 | 88 |

| 3 | α-Methylstyrene | 2-Phenyl-1-propanol | < 2 | > 99 | 90 |

| 4 | cis-β-Methylstyrene | 1-Phenyl-1-propanol | < 2 | > 99 | 82 |

| 5 | Cyclohexene | Cyclohexanol | < 2 | N/A | 91 |

Data is representative and compiled from literature reports.[1]

Table 2: Hydroboration/Oxidation of Representative Alkynes with HB(C6F5)2

| Entry | Substrate | Product | Reaction Time (min) | Regioselectivity (%) | Isolated Yield (%) |

| 1 | 1-Hexyne | Hexanal | < 2 | > 99 | 75 |

| 2 | Phenylacetylene | Phenylacetaldehyde | < 2 | > 99 | 70 |

| 3 | 3-Hexyne | 3-Hexanone | < 2 | N/A | 89 |

| 4 | Diphenylacetylene | Desoxybenzoin | < 2 | N/A | 92 |

Data is representative and compiled from literature reports.[1]

Mandatory Visualization

Reaction Mechanism

The hydroboration of alkenes and alkynes with this compound is proposed to proceed through a concerted, four-membered transition state. The high electrophilicity of the boron center facilitates the interaction with the π-system of the unsaturated substrate.

Caption: Proposed four-membered transition state for the hydroboration of an alkene.

Experimental Workflow

The general workflow for the hydroboration of an alkene or alkyne followed by oxidation is a straightforward two-step process that can often be performed in a single pot.

Caption: A typical experimental workflow for hydroboration-oxidation.

Experimental Protocols

The following are detailed methodologies for the hydroboration of alkenes and alkynes using this compound, followed by an oxidation step.

Protocol 1: General Procedure for Hydroboration

This protocol is suitable for monitoring the reaction by NMR spectroscopy or for the isolation of the intermediate organoborane.

Materials:

-

This compound (HB(C6F5)2)

-

Alkene or alkyne substrate

-

Anhydrous deuterated benzene (B151609) (C6D6) or toluene

-

NMR tube with a septum-cap

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add this compound (1.0 eq.) to a dry NMR tube.

-